21-Acryloxyprogesterone

説明

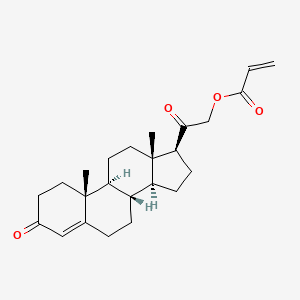

21-Acryloxyprogesterone is a synthetic steroid derivative of progesterone, characterized by the substitution of an acryloyloxy group (-O-CO-CH₂-CH₂) at the 21-position of the pregnane skeleton. Its molecular formula is C₂₄H₃₂O₄, and it is primarily studied for its role as a competitive inhibitor of 20β-hydroxysteroid dehydrogenase (20β-HSD), an enzyme involved in steroid metabolism. Kinetic studies reveal that this compound binds to the enzyme's active site with a Kᵢ value of 4.5 × 10⁻⁴ M, demonstrating moderate inhibitory potency . This compound has been utilized in enzymological research to probe substrate-enzyme interactions, particularly in studies involving cortisone reduction .

特性

CAS番号 |

27953-65-7 |

|---|---|

分子式 |

C24H32O4 |

分子量 |

384.5 g/mol |

IUPAC名 |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] prop-2-enoate |

InChI |

InChI=1S/C24H32O4/c1-4-22(27)28-14-21(26)20-8-7-18-17-6-5-15-13-16(25)9-11-23(15,2)19(17)10-12-24(18,20)3/h4,13,17-20H,1,5-12,14H2,2-3H3/t17-,18-,19-,20+,23-,24-/m0/s1 |

InChIキー |

BIFACLOIZIKJPO-ZEQQQVMLSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C=C)CCC4=CC(=O)CC[C@]34C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C |

同義語 |

21-acryloxyprogesterone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 21-acryloxyprogesterone and analogous progesterone derivatives:

Structural and Functional Insights

- 21-Substitution vs. 17-Substitution : While this compound and 21-acetoxyprogesterone modify the 21-position, medroxyprogesterone acetate features a 17α-acetoxy group , which enhances progestogenic activity by reducing metabolic degradation .

- Enzyme Inhibition: Both 21-acryloxy- and 21-bromoacetylaminoprogesterone inhibit 20β-HSD, but the acryloxy derivative’s lower Kᵢ (4.5 × 10⁻⁴ M vs. 7.7 × 10⁻⁴ M) indicates stronger binding .

- Clinical Relevance : Unlike medroxyprogesterone acetate (a therapeutic agent), this compound remains confined to research due to its lack of hormonal activity and undefined pharmacokinetics.

Research and Clinical Implications

- Therapeutic Potential: Medroxyprogesterone acetate’s success highlights the importance of strategic substitutions (e.g., 17α-acetoxy) for enhancing drug stability and activity—a principle that could guide future derivatization of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。